3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of an aminobutan-2-yl group attached to a dimethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol typically involves the reaction of 2,2-dimethyloxirane with 1-aminobutan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminobutan-2-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminobutan-2-yl)-2,2-dimethyloxirane
- 3-(1-Aminobutan-2-yl)-2,2-dimethylfuran
- 3-(1-Aminobutan-2-yl)-2,2-dimethylpyran
Uniqueness
3-(1-Aminobutan-2-yl)-2,2-dimethyloxolan-3-ol is unique due to its specific structural features, including the oxolan ring and the aminobutan-2-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-8(7-11)10(12)5-6-13-9(10,2)3/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
PCLHSMZIZNIZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCOC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.